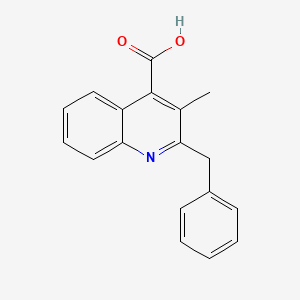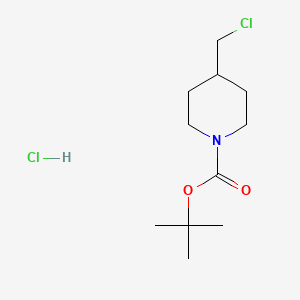![molecular formula C17H12ClNO B11845870 2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorostyryl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound 2-(4-Chlorostyryl)quinolin-8-ol is characterized by the presence of a quinoline ring system substituted with a 4-chlorostyryl group at the 2-position and a hydroxyl group at the 8-position.
Preparation Methods
The synthesis of 2-(4-Chlorostyryl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
2-(4-Chlorostyryl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the double bond of the styryl group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for this transformation.
Substitution: The chlorine atom on the styryl group can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinone, while reduction of the styryl group yields a saturated quinoline derivative.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for further functionalization and modification, making it a valuable intermediate in organic synthesis.
Biology: Quinoline derivatives, including 2-(4-Chlorostyryl)quinolin-8-ol, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. These activities make the compound a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s ability to interact with biological targets has led to its investigation as a potential therapeutic agent. Studies have shown that quinoline derivatives can inhibit the growth of cancer cells and exhibit anti-inflammatory effects.
Industry: In addition to its applications in drug development, 2-(4-Chlorostyryl)quinolin-8-ol is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorostyryl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects. The exact molecular targets and pathways involved in the compound’s mechanism of action may vary depending on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
2-(4-Chlorostyryl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinolin-8-ol: The parent compound of 2-(4-Chlorostyryl)quinolin-8-ol, which lacks the styryl and chlorine substituents. Quinolin-8-ol is known for its antimicrobial and antifungal properties.
4-Chlorostyrylquinoline: A compound similar to 2-(4-Chlorostyryl)quinolin-8-ol but without the hydroxyl group at the 8-position. This compound may exhibit different biological activities due to the absence of the hydroxyl group.
2-Styrylquinolin-8-ol: A compound similar to 2-(4-Chlorostyryl)quinolin-8-ol but without the chlorine substituent on the styryl group. The presence or absence of the chlorine atom can significantly impact the compound’s reactivity and biological activity.
The uniqueness of 2-(4-Chlorostyryl)quinolin-8-ol lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12ClNO |
|---|---|
Molecular Weight |
281.7 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+ |
InChI Key |
DMHGGQSGDKMLCZ-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


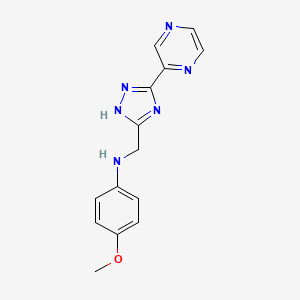
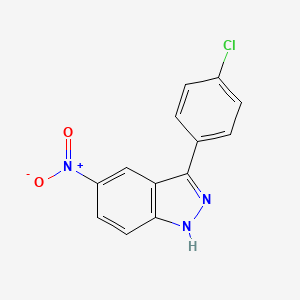

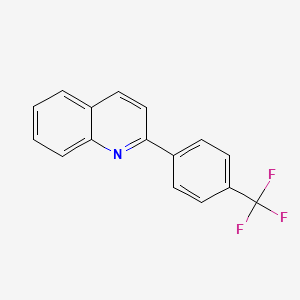

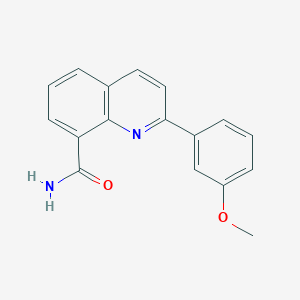

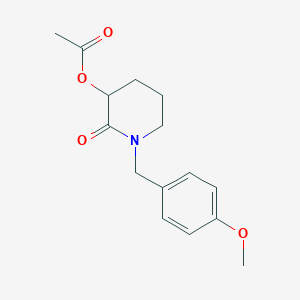
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
